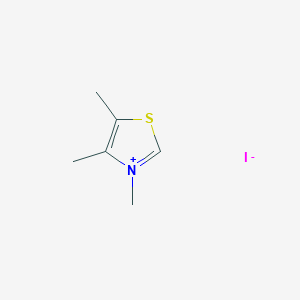
2-Iodo-3-nitropyridine
Übersicht
Beschreibung
2-Iodo-3-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It is an important intermediate in organic synthesis .
Synthesis Analysis
The synthesis of nitropyridine derivatives often starts with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride. This is followed by treatment with a concentrated ammonia solution to yield 2,4-dihydroxy-5-carbethoxypyridine .Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. In the molecule, all bond lengths are normal and in good agreement with those reported previously for similar compounds .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
This compound is a white to cream to brown or pale yellow to yellow crystalline powder . Its molecular weight is 249.99 .Wissenschaftliche Forschungsanwendungen
Programmable Molecular Diodes
Research has shown that molecules resembling 2-Iodo-3-nitropyridine can be engineered to exhibit charge-induced conformational changes, leading to applications in molecular electronics. For instance, a study demonstrated a molecular diode that operates through charge-induced controllable switching, suggesting potential for memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).
Catalytic Cross-Coupling
In the field of catalysis, this compound derivatives have been explored for their efficacy in catalytic cross-coupling reactions. A study found that certain organometallic complexes involving iodo- and nitropyridine components can effectively transfer methyl groups to other substrates, highlighting their utility in synthetic chemistry (Anderson, Jones, & Vicic, 2004).
Vibrational Properties and Structural Analysis
The vibrational properties and structural analysis of compounds closely related to this compound, such as 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, have been extensively studied. These studies provide insights into the molecular conformation and intermolecular interactions, which are crucial for the development of new materials and pharmaceuticals (Ban-Oganowska et al., 2001).
Anticancer and Antiviral Agents
Compounds with structural features similar to this compound have been synthesized and evaluated as potential anticancer and antiviral agents. These studies focus on the design and synthesis of nitrooxy pyrimidine nucleoside nitrate esters, exploring their ability to release cytotoxic nitric oxide, which could be beneficial in treating various diseases (Naimi et al., 2003).
Spectroscopic Investigations and Quantum Chemical Studies
Quantum chemical and spectroscopic investigations of nitropyridine derivatives provide a deep understanding of their molecular structure, electronic characteristics, and potential applications in materials science. For example, studies on 2-amino-3-methyl-5-nitropyridine have explored its vibrational frequencies, molecular orbitals, and electron density distribution, offering valuable information for designing new materials with specific electronic properties (Sivaprakash et al., 2019).
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2-iodo-3-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Mode of Action
Instead, the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially be the case for this compound as well.
Biochemical Pathways
Nitropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a nitropyridine, it may participate in various chemical reactions, leading to the formation of different compounds . The specific effects would depend on the nature of these compounds and their interactions with cellular targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAYSMTXILGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433154 | |
| Record name | 2-IODO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209286-96-4 | |
| Record name | 2-IODO-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)




